molecular formula C10H9N5 B14887462 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carbonitrile

6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carbonitrile

Cat. No.: B14887462
M. Wt: 199.21 g/mol
InChI Key: VWVHNMAZDRQWJZ-UHFFFAOYSA-N
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Description

6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-amino-1,5-dimethylpyrazole with 4-chloropyrimidine-5-carbonitrile under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to the observed bioactivities.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole share structural similarities and exhibit similar reactivity.

    Pyrimidine Derivatives: Compounds such as 4-aminopyrimidine are structurally related and have comparable chemical properties.

Uniqueness

6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carbonitrile is unique due to the combination of pyrazole and pyrimidine rings in a single molecule, which imparts distinct chemical and biological properties not commonly found in simpler analogs.

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

6-(1,5-dimethylpyrazol-3-yl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C10H9N5/c1-7-3-10(14-15(7)2)9-4-8(5-11)12-6-13-9/h3-4,6H,1-2H3

InChI Key

VWVHNMAZDRQWJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C2=NC=NC(=C2)C#N

Origin of Product

United States

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